

Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium phthalimide*

Cat. No.: *B092261*

[Get Quote](#)

For Immediate Release

This technical guide offers an in-depth analysis of the physical and chemical properties of **potassium phthalimide** crystals, a crucial reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior and applications.

Physical and Chemical Properties

Potassium phthalimide typically presents as a fluffy, pale-yellow or white crystalline powder. [1][2][3][4] It is the potassium salt of phthalimide and is widely utilized in the synthesis of primary amines through the Gabriel synthesis.[5][6] The compound is known to be sensitive to moisture and is incompatible with strong oxidizing agents and strong acids.[7][8][9]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **potassium phthalimide** crystals.

Property	Value	References
Molecular Formula	$C_8H_4KNO_2$	[1]
Molar Mass	185.221 g/mol	[1]
Appearance	Light yellow, pale greenish, or white crystalline powder	[1] [2] [3] [7]
Melting Point	> 300 °C	[1] [7] [10] [11]
Boiling Point	359 - 366 °C	[7] [11]
Density	1.63 g/cm ³	[7] [10] [11]
Solubility in Water	Soluble (e.g., 50 mg/mL at 25°C)	[7] [11] [12]
Solubility in Other Solvents	Insoluble in acetone and ethanol; Soluble in dimethylformamide (DMF)	[2] [13]
pH	10-12 (10% solution in water)	[7]
pKa	8.3 (basic)	[12]
Flash Point	170.9 °C	[7]

Crystal Structure

The crystal structure of **potassium phthalimide** has been determined by X-ray crystallography. It crystallizes in the monoclinic space group $P2_1/n$. The structure consists of polar layers of potassium cations coordinated by five oxygen and three nitrogen centers, which alternate with apolar layers of stacked benzene subunits.[\[14\]](#)[\[15\]](#) The molecular anion is nearly planar.[\[14\]](#)

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of **potassium phthalimide**.

- Infrared (IR) Spectroscopy: The FT-IR spectrum of **potassium phthalimide** shows characteristic strong absorption bands for the carbonyl (C=O) groups of the imide. The N-H

bond present in the parent phthalimide is absent. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.[6][16]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are used for structural confirmation.[17][18] The ^1H NMR spectrum typically shows signals corresponding to the aromatic protons of the phthalimide unit.[19][20]

Experimental Protocols

Detailed methodologies for the synthesis and application of **potassium phthalimide** are essential for reproducible results.

Synthesis of Potassium Phthalimide

A common laboratory-scale synthesis involves the reaction of phthalimide with potassium hydroxide in an alcoholic solution.[1][21]

Materials:

- Phthalimide
- Potassium hydroxide (KOH)
- Absolute ethanol

Procedure:

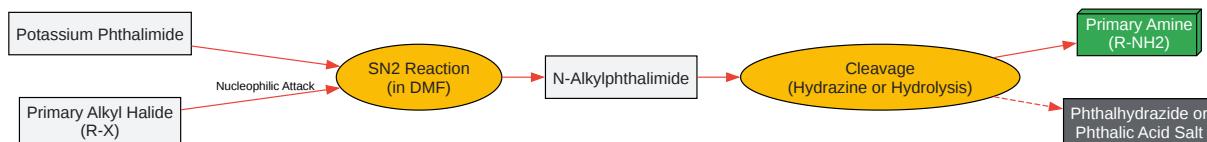
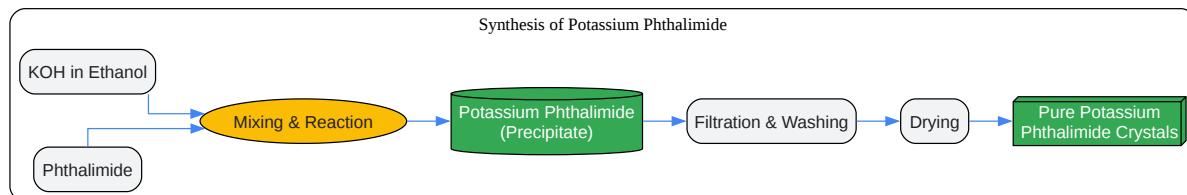
- Dissolve phthalimide in hot absolute ethanol.[21][22]
- Separately, prepare a solution of potassium hydroxide in ethanol.[21][22]
- Add the hot phthalimide solution to the potassium hydroxide solution.[1]
- A precipitate of **potassium phthalimide** will form immediately.[21]
- Cool the mixture and filter the precipitate with suction.[21]
- Wash the collected crystals with a small amount of acetone to remove any unreacted phthalimide.[21]

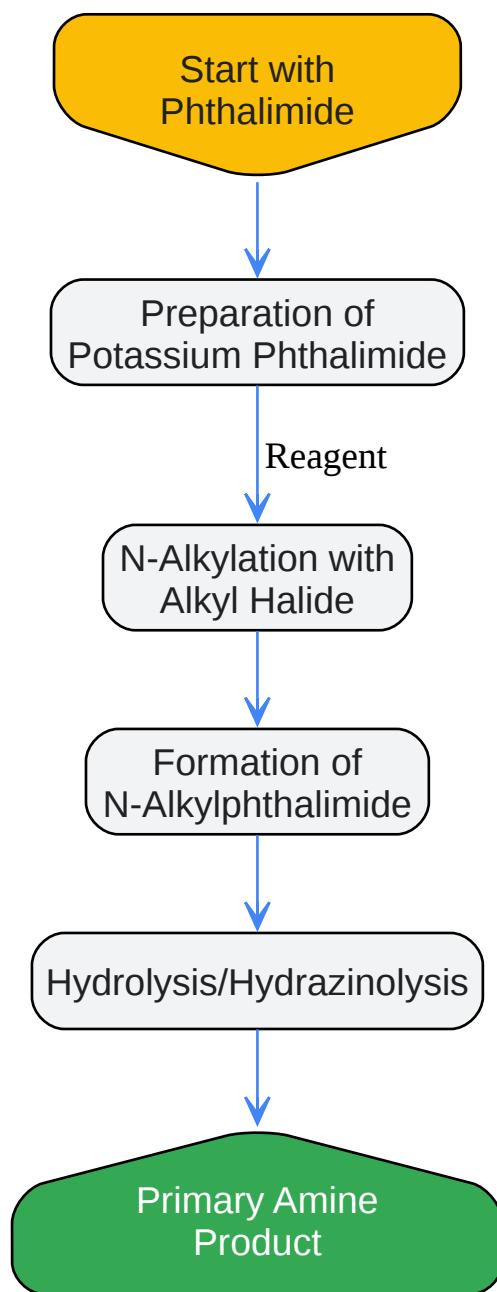
- Dry the purified **potassium phthalimide** crystals.[22]

Gabriel Synthesis of Primary Amines

Potassium phthalimide is a key reagent in the Gabriel synthesis for the preparation of primary amines from primary alkyl halides.[5][23] This method avoids the over-alkylation often seen with other amine synthesis methods.[24][25]

Materials:



- **Potassium phthalimide**
- Primary alkyl halide (e.g., 1-bromopropane)
- Anhydrous dimethylformamide (DMF)
- Hydrazine hydrate or a strong acid/base for hydrolysis


Procedure:

- N-Alkylation: Suspend **potassium phthalimide** in anhydrous DMF. Add the primary alkyl halide to the suspension. Heat the mixture (typically 80-100 °C) and monitor the reaction's progress using thin-layer chromatography (TLC).[26]
- Work-up of N-Alkylphthalimide: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the N-alkylphthalimide product with an organic solvent like dichloromethane or ethyl acetate.[26]
- Cleavage (Ing-Manske Procedure): Dissolve the purified N-alkylphthalimide in ethanol. Add hydrazine hydrate and reflux the mixture. A precipitate of phthalhydrazide will form.[23][26]
- Isolation of the Primary Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the primary amine. Further purification can be achieved by distillation or acid-base extraction. [26]

Visualizing Key Processes

Diagrams created using the DOT language provide clear visual representations of workflows and reaction mechanisms.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium phthalimide - Wikipedia [en.wikipedia.org]
- 2. potassium phthalimide [chemister.ru]
- 3. CAS 1074-82-4: Potassium phthalimide | CymitQuimica [cymitquimica.com]
- 4. guidechem.com [guidechem.com]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. Potassium Phthalimide|Reagent for Gabriel Amine Synthesis [benchchem.com]
- 7. Potassium Phthalimide, Dihydro-1,3-dioxoisindole potassium salt, C8H4KNO2, 1074-82-4, Nsc167070 [mallakchemicals.com]
- 8. Potassium phthalimide, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Potassium Phthalimide Archives • IsotopeShop.com [isotopeshop.com]
- 11. 1074-82-4 CAS MSDS (Potassium phthalimide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. Potassium phthalimide | 1074-82-4 [chemicalbook.com]
- 13. ar.tnjchem.com [ar.tnjchem.com]
- 14. journals.iucr.org [journals.iucr.org]
- 15. researchgate.net [researchgate.net]
- 16. Potassium phthalimide(1074-82-4) IR Spectrum [chemicalbook.com]
- 17. Potassium phthalimide | C8H4KNO2 | CID 3356745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. spectratabase.com [spectratabase.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. prepchem.com [prepchem.com]
- 23. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 24. organicchemistrytutor.com [organicchemistrytutor.com]

- 25. Gabriel Synthesis [organic-chemistry.org]
- 26. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Unveiling the Properties of Potassium Phthalimide: A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092261#physical-and-chemical-properties-of-potassium-phthalimide-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com